

In-Depth Technical Guide: Cellular Targets of BMS-986104-P

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BMS-986104	
Cat. No.:	B8757019	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-986104 is a prodrug that is rapidly converted in vivo to its pharmacologically active phosphate metabolite, BMS-986104-P. This molecule is a potent and selective modulator of the sphingosine-1-phosphate receptor 1 (S1P1). S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in regulating lymphocyte trafficking from secondary lymphoid organs. By acting as a functional antagonist at the S1P1 receptor, BMS-986104-P prevents the egress of lymphocytes, thereby reducing the number of circulating lymphocytes and mitigating their infiltration into tissues. This mechanism of action makes BMS-986104-P a promising therapeutic candidate for autoimmune diseases. This technical guide provides a comprehensive overview of the cellular targets of BMS-986104-P, including quantitative binding and functional data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro pharmacological data for **BMS-986104**-P in comparison to the active phosphate form of fingolimod (1-P), a known S1P receptor modulator.

Table 1: In Vitro Binding and Functional Activity of **BMS-986104**-P at the Human S1P1 Receptor[1]



Assay	BMS-986104-P (3d-P)	Fingolimod-P (1-P)
hS1P1 Binding (IC50, nM)	0.010 ± 0.004 (n=7)	0.014 ± 0.006 (n=6)
hS1P1 cAMP (EC50, nM)	0.005 ± 0.001 (n=3)	0.005 ± 0.001 (n=3)
hS1P1 cAMP (%Ymax)	100%	100%
hS1P1 GTPyS (%Emax vs S1P)	81%	Not Reported
hS1P1 Internalization (%Emax vs 1-P)	Partial Agonist	Full Agonist
hS1P1 ERK-P (EC50, nM)	~10	~0.01

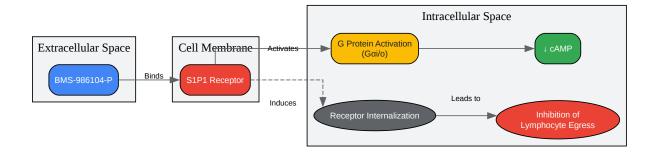
Table 2: Selectivity Profile of BMS-986104-P

While specific Ki values for all S1P receptor subtypes are not publicly available, functional data indicates that **BMS-986104**-P is a selective S1P1 receptor modulator. It demonstrates partial agonist activity in the S1P1 GTPyS assay and did not show activity in the S1P3 GTPyS assay when tested in antagonist mode, suggesting a differentiated profile compared to less selective S1P receptor modulators.[1]

Signaling Pathways and Experimental Workflows S1P1 Receptor Signaling Pathway

BMS-986104-P, the active phosphate metabolite of the prodrug BMS-986104, selectively binds to the S1P1 receptor. This binding initiates downstream signaling cascades. As a partial agonist, it doesn't elicit the full response of the endogenous ligand, sphingosine-1-phosphate (S1P). This leads to the internalization of the S1P1 receptor, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their exit from lymph nodes. This "functional antagonism" results in the sequestration of lymphocytes within the lymph nodes and a reduction of circulating lymphocytes.





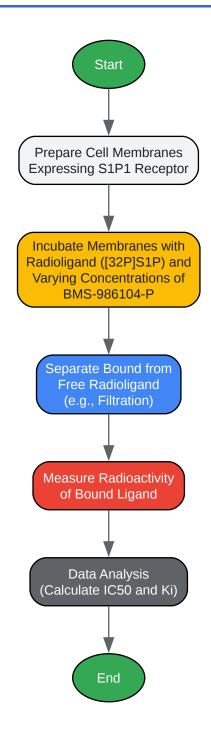
Click to download full resolution via product page

BMS-986104-P signaling at the S1P1 receptor.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the general steps for determining the binding affinity of a compound to its target receptor using a radiolabeled ligand. The assay measures the displacement of a known radioactive ligand by the test compound, allowing for the calculation of the inhibitory constant (Ki).





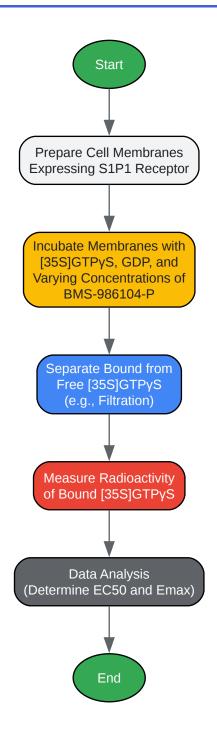
Click to download full resolution via product page

Workflow for a radioligand binding assay.

Experimental Workflow: GTPyS Binding Assay

The GTP γ S binding assay is a functional assay that measures the activation of G proteins following receptor agonism. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTP γ S, to G α subunits upon receptor stimulation.





Click to download full resolution via product page

Workflow for a GTPyS binding assay.

Detailed Experimental Protocols

The following are generalized protocols based on standard methodologies for the key assays cited. For the specific conditions used for **BMS-986104**-P, it is recommended to consult the supplementary information of the primary literature.[1]



S1P1 Radioligand Binding Assay[2]

- Membrane Preparation:
 - Culture cells stably expressing the human S1P1 receptor.
 - Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH
 7.4) with protease inhibitors.
 - Centrifuge the homogenate at low speed to remove nuclei and debris.
 - Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
 - Wash the membrane pellet with fresh buffer and resuspend in an appropriate assay buffer.
 - Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
- Binding Reaction:
 - In a 96-well plate, add the following in order:
 - Assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% fatty acid-free BSA, pH 7.5).
 - A fixed concentration of radioligand (e.g., [32P]S1P).
 - Varying concentrations of the unlabeled competitor (BMS-986104-P).
 - The prepared cell membranes.
 - Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
- Separation and Detection:
 - Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.



- Wash the filters multiple times with ice-cold wash buffer.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis:
 - Plot the percentage of specific binding against the log concentration of the competitor.
 - Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
 - Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPyS Binding Assay[3][4][5][6]

- Membrane Preparation:
 - Follow the same procedure as for the radioligand binding assay to obtain cell membranes expressing the S1P1 receptor.
- Assay Reaction:
 - In a 96-well plate, add the following in order:
 - Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
 - GDP (to ensure binding of [35S]GTPyS is agonist-dependent).
 - Varying concentrations of the agonist (BMS-986104-P).
 - The prepared cell membranes.
 - Pre-incubate the plate at 30°C for a short period.
 - Initiate the reaction by adding [35S]GTPyS.
 - Incubate at 30°C for a defined time (e.g., 30-60 minutes).



Separation and Detection:

- Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
- Wash the filters with ice-cold wash buffer.
- Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

- Subtract the non-specific binding (determined in the presence of a saturating concentration of unlabeled GTPyS) from all measurements.
- Plot the specific [35S]GTPyS binding against the log concentration of the agonist.
- Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) using non-linear regression.

S1P1 Receptor Internalization Assay[7][8][9][10][11]

- Cell Culture and Treatment:
 - Plate cells stably expressing a fluorescently tagged S1P1 receptor (e.g., S1P1-GFP) in a suitable format for imaging (e.g., 96-well imaging plates).
 - Allow cells to adhere and grow to an appropriate confluency.
 - Serum-starve the cells for a few hours before the experiment to reduce basal receptor activation.
 - Treat the cells with varying concentrations of BMS-986104-P or a control agonist for a defined period (e.g., 30-60 minutes) at 37°C.
- Cell Staining and Imaging:
 - Fix the cells with paraformaldehyde.



- If necessary, stain the nuclei with a fluorescent dye (e.g., DAPI or Hoechst) to aid in cell segmentation during image analysis.
- Acquire images using a high-content imaging system or a confocal microscope.
- Image Analysis:
 - Use image analysis software to identify individual cells and quantify the amount of fluorescently tagged receptor at the plasma membrane versus in intracellular vesicles.
 - The degree of internalization is typically expressed as the ratio of intracellular to total fluorescence or the decrease in membrane fluorescence.
- Data Analysis:
 - Plot the measure of internalization against the log concentration of the agonist.
 - Determine the EC50 and Emax for receptor internalization using non-linear regression.

Conclusion

BMS-986104-P is a potent and selective S1P1 receptor modulator that acts as a partial agonist, leading to functional antagonism and subsequent lymphocyte sequestration. The indepth understanding of its interaction with the S1P1 receptor, as detailed in this guide through quantitative data and experimental methodologies, is crucial for the ongoing research and development of this compound as a potential therapeutic for autoimmune disorders. The provided diagrams and protocols offer a foundational resource for scientists and researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: Cellular Targets of BMS-986104-P]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8757019#cellular-targets-of-bms-986104-p]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com